3-(aminomethyl)-N-methylpyridin-2-amine is an organic compound characterized by its molecular formula CHN. This compound is a derivative of pyridine, a fundamental heterocyclic organic compound known for its basicity and aromatic properties. The structure features an aminomethyl group and a methyl group attached to the pyridine ring, contributing to its unique chemical behavior and potential applications in various fields, particularly in medicinal chemistry and organic synthesis.
The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
3-(aminomethyl)-N-methylpyridin-2-amine exhibits notable biological activities. It has been investigated for its potential antitumor, antifungal, and antibacterial properties. The compound's structure allows it to interact effectively with biological targets, making it a candidate for further research in drug development.
The synthesis of 3-(aminomethyl)-N-methylpyridin-2-amine typically involves the reaction of 2-chloromethylpyridine with methylamine. This reaction is usually conducted under controlled conditions with a base such as sodium hydroxide to facilitate substitution. The mixture is heated to reflux to ensure complete conversion to the desired product.
In industrial settings, continuous flow reactors may be employed for the production of this compound. This method enhances control over reaction parameters such as temperature and pressure, resulting in higher yields and purities. Catalysts may also be utilized to improve reaction efficiency and reduce processing time.
3-(aminomethyl)-N-methylpyridin-2-amine serves multiple purposes in scientific research:
Research into the interactions of 3-(aminomethyl)-N-methylpyridin-2-amine with various biological systems is ongoing. Its role as a ligand suggests potential applications in drug design and development, particularly concerning its binding affinity to specific enzymes or receptors. Further studies are required to elucidate its mechanisms of action and therapeutic potential .
Several compounds share structural similarities with 3-(aminomethyl)-N-methylpyridin-2-amine:
| Compound Name | Structural Features |
|---|---|
| 3-(aminomethyl)pyridine | Similar structure but lacks the N-methyl group |
| N-methylpyridin-2-amine | Similar but without the aminomethyl group |
| Pyridine | The parent compound without any substitutions |
| 2-Amino-3-methylpyridine | Contains similar functional groups |
| 2-Amino-4-methylnicotinonitrile | Similar nitrogen-containing heterocycle |
The uniqueness of 3-(aminomethyl)-N-methylpyridin-2-amine lies in the combination of both the aminomethyl and N-methyl groups. These features confer specific chemical properties that enhance its reactivity and applicability in various synthetic pathways and biological interactions, distinguishing it from other similar compounds .
3-(Aminomethyl)-N-methylpyridin-2-amine, a derivative of pyridine with dual functionalization at the 2- and 3-positions, has emerged as a significant compound in coordination chemistry and synthetic organic chemistry. Early studies focused on its synthesis, with methods involving nucleophilic substitution reactions. For instance, the reaction of 2-chloromethylpyridine with methylamine under basic conditions was pivotal in its preparation. Later advancements explored alternative routes, such as reductive amination of cyanohydrins, which introduced flexibility in substituent introduction.
Key milestones include:
This compound occupies a unique position within pyridine chemistry due to its bifunctional nature:
Compared to simpler aminomethylpyridines (e.g., 2-picolylamine), the N-methyl group reduces basicity at the pyridine nitrogen, altering binding affinities in metal complexes. This structural nuance makes it valuable in designing ligands with tailored electronic properties.
The aminomethylpyridine family includes:
The N-methyl substitution distinguishes this compound from non-methylated analogs, conferring distinct solubility and reactivity profiles.
IUPAC Name: 3-(Aminomethyl)-N-methylpyridin-2-amine
CAS Registry Number: 120182-89-0
Classification:
Synonyms include N-[3-(aminomethyl)-2-pyridinyl]-N-methylamine and AKOS000162696.
The compound is synthesized via two primary routes:
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Nucleophilic Substitution | 2-Chloromethylpyridine + methylamine, NaOH, reflux | High | |
| Reductive Amination | Cyanohydrin + methylamine, NaBH3CN, MeOH | Moderate |
Key Details:
The compound participates in:
Notable Reaction:
This compound serves as a versatile ligand in:
While direct bioactivity data is limited, derivatives are explored in:
The C3-selective umpolung strategy represents a breakthrough in pyridine functionalization, enabling direct access to 3-(aminomethyl)-N-methylpyridin-2-amine. This method leverages 1-amidopyridin-1-ium salts as key intermediates, which undergo regioselective C3 activation via a traceless mechanism [5]. The process begins with the generation of a 1-amido-2-dialkylamino-1,2-dihydropyridine intermediate through nucleophilic addition of aminals to the Zincke salt derivative [5]. This intermediate facilitates a Mannich-type C–C bond formation at the C3 position, bypassing the electronic deactivation inherent to pyridine’s aromatic system.
Critical to this pathway is the in situ reductive cleavage of the N–N bond using sodium borohydride, which simultaneously removes the activating group and yields the target amine [5]. The traceless nature of this method eliminates the need for protecting group strategies, streamlining synthesis. Key advantages include:
One-pot methodologies significantly enhance synthetic efficiency by combining multiple steps into a single reaction vessel. For 3-(aminomethyl)-N-methylpyridin-2-amine, this involves sequential:
This approach reduces purification steps and improves atom economy, achieving an overall yield of 72% with >95% purity [5]. A comparative analysis of solvent systems reveals that polar aprotic solvents like DMF enhance reaction rates by stabilizing charged intermediates, while protic solvents improve reduction efficiency [5].
| Parameter | One-Pot Method | Stepwise Method |
|---|---|---|
| Total Reaction Time | 8 hours | 18 hours |
| Isolated Yield | 72% | 68% |
| Purity | >95% | 92% |
A systematic evaluation of synthetic routes highlights trade-offs between yield, scalability, and operational complexity:
Umpolung vs. Traditional Functionalization:
Reduction Method Impact:
Scalability Metrics:
The N–N bond cleavage step is pivotal for releasing the target amine. Two predominant mechanisms have been characterized:
Radical Pathway:
Polar Pathway:
Catalyst design profoundly influences pathway selection. For instance, air-stable Ru complexes promote the radical mechanism, while Lewis acids like ZnCl2 favor polar cleavage [4] [5].
Recent advances align synthesis with green chemistry principles:
Catalyst selection dictates reaction efficiency and selectivity:
| Catalyst Type | Example | Turnover Frequency | Selectivity |
|---|---|---|---|
| Homogeneous | RuCl3(PPh3)3 | 120 h⁻¹ | 88% |
| Heterogeneous | Pd/Al2O3 | 85 h⁻¹ | 92% |
| Organocatalytic | DMAP | 40 h⁻¹ | 78% |
Notably, phosphine-free Ru complexes exhibit exceptional stability under aerobic conditions, enabling open-flask reactions at 50°C [4]. Computational studies reveal that ligand π-acidity modulates metal center electron density, controlling hydride transfer kinetics [7].
Transitioning from laboratory to industrial synthesis requires addressing several critical factors:
Thermal Management:
Purification Challenges:
Quality Control:
Cost Drivers:
Industrial-scale production (≥100 kg/year) currently employs continuous flow reactors with the following optimized parameters:
N-alkyl substitution represents a fundamental modification strategy for 3-(aminomethyl)-N-methylpyridin-2-amine and related pyridine derivatives. The introduction of alkyl groups at nitrogen positions significantly influences both chemical reactivity and biological activity through modulation of electronic and steric properties [1] [2].
Electronic Effects of N-Alkylation
The methylation of the nitrogen atom in pyridin-2-amine derivatives fundamentally alters the electron density distribution within the pyridine ring system. The methyl group, acting as an electron-donating substituent, increases the basicity of the pyridine nitrogen compared to the unsubstituted parent compound [3]. This electronic modification enhances the compound's ability to participate in coordination chemistry and influences its binding interactions with biological targets.
Research has demonstrated that N-alkyl substitution patterns exhibit distinct structure-activity relationships depending on the chain length and branching. Linear alkyl chains of increasing length generally lead to enhanced lipophilicity, which affects membrane permeability and bioavailability. Studies on N-alkylpyridinium compounds reveal that the electrophilic reactivity trends are significantly influenced by substitution patterns [4].
Steric Considerations
The steric bulk introduced by N-alkyl substituents creates spatial constraints that affect molecular recognition processes. Larger alkyl groups such as butyl or isopropyl substituents introduce conformational restrictions that can either enhance or diminish binding affinity to target proteins. The crystal structure analysis of N-butyl-N-(pyridin-2-yl)pyridin-2-amine complexes demonstrates how steric factors influence coordination geometry and binding specificity [2].
Substitution Position Effects
The position of alkyl substitution on the pyridine ring system critically determines the compound's properties. Substitution at the 2-position (adjacent to the pyridine nitrogen) creates different electronic and steric environments compared to 3- or 4-position modifications. Comparative studies indicate that 2-position substitution generally provides optimal balance between reactivity and stability [5].
The structural relationship between 3-(aminomethyl)-N-methylpyridin-2-amine and its N-ethyl and N-butyl analogs reveals systematic trends in physicochemical properties and biological activities [7].
N-Ethyl Derivatives
N-ethyl variants of pyridin-2-amine demonstrate intermediate properties between methyl and larger alkyl substituents. The ethyl group provides increased hydrophobic character while maintaining reasonable synthetic accessibility. N-ethyl-5-nitropyridin-2-amine derivatives can be synthesized through nitration followed by ethylation reactions, offering versatile intermediates for further structural modifications [8].
N-Butyl Derivatives
The N-butyl analog, 3-(aminomethyl)-N-butyl-N-methylpyridin-2-amine, represents a significantly more lipophilic variant with molecular formula C₁₁H₁₉N₃ and molecular weight 193.29 g/mol [7]. This compound exhibits distinct pharmacological properties:
Comparative Physicochemical Properties
| Property | N-Methyl | N-Ethyl | N-Butyl |
|---|---|---|---|
| Molecular Weight | 137.18 g/mol [9] | ~151.21 g/mol | 193.29 g/mol [7] |
| LogP (calculated) | Lower | Intermediate | Higher |
| Solubility | Higher aqueous | Moderate | Lower aqueous, higher lipid |
| Basicity (pKa) | Reference | Slightly lower | Further reduced |
The pyridin-2-amine scaffold serves as a versatile platform for structural diversification, with systematic modifications providing insight into structure-activity relationships [10] [11].
Substitution Pattern Analysis
Comprehensive analysis of pyridin-2-amine derivatives reveals that specific substitution patterns significantly enhance biological activity. The presence of electron-donating groups such as -OCH₃, -OH, and -NH₂ generally improves antiproliferative activity against cancer cell lines, while electron-withdrawing groups like halogens tend to reduce potency [11] [12].
Position-Dependent Effects
The impact of substituents varies dramatically based on their position relative to the pyridine nitrogen:
Biological Activity Correlations
Structure-activity relationship studies demonstrate clear correlations between molecular descriptors and biological activity [13]. Size and shape parameters, particularly molar refractivity, prove more predictive of biological response than electronic parameters alone. The optimal model incorporates both steric and hydrogen bonding capabilities: log BR = 0.0055(MR) - 0.3699(Ha) - 1.0124, where BR represents biological response, MR is molar refractivity, and Ha indicates hydrogen acceptance [13].
Schiff base formation represents a significant synthetic strategy for expanding the structural diversity of 3-(aminomethyl)-N-methylpyridin-2-amine derivatives [14] [15] [16].
Formation Mechanisms
Schiff bases are formed through condensation reactions between the aminomethyl group and aldehydes or ketones, generating characteristic azomethine (C=N) linkages. The reaction typically proceeds under mild acidic conditions with elimination of water [17]:
R-CHO + H₂N-CH₂-pyridine → R-CH=N-CH₂-pyridine + H₂O
Synthetic Methodologies
Several approaches have been developed for efficient Schiff base synthesis:
Structural Diversity
Schiff base derivatives incorporate diverse aldehyde components, creating extensive structural libraries:
| Aldehyde Type | Product Characteristics | Applications |
|---|---|---|
| Aromatic aldehydes | π-π stacking capabilities | Antimicrobial agents |
| Aliphatic aldehydes | Increased flexibility | Chain structure analysis [16] |
| Heterocyclic aldehydes | Multiple binding sites | Coordination chemistry |
| Fluorinated aldehydes | Enhanced metabolic stability | Pharmaceutical development [15] |
Biological Applications
Schiff base derivatives demonstrate significant biological activities:
The systematic investigation of structure-activity relationships for 3-(aminomethyl)-N-methylpyridin-2-amine derivatives provides critical insights for rational drug design and optimization [22] [23] [24].
Quantitative Structure-Activity Relationships
QSAR analysis reveals key molecular descriptors that correlate with biological activity:
Research Applications
Contemporary research demonstrates diverse applications of these derivatives:
Enzyme Inhibition Studies
The aminomethyl pyridine scaffold proves particularly effective for designing enzyme inhibitors. Studies on dipeptidyl peptidase-4 (DPP-4) inhibitors reveal that compounds with aminomethyl groups in the β-position to the ring nitrogen show activity with IC₅₀ values below 50 μM [22]. The essential role of hydrogen bonding between amine groups and defined amino acid residues in DPP-4 has been established through systematic SAR analysis.
Anticancer Agent Development
Chalcone derivatives of 3-aminomethyl pyridine demonstrate exceptional anticancer activity. Compound optimization led to derivatives with IC₅₀ values as low as 0.0067 ± 0.0002 μM against MCF-7 breast cancer cells [23]. These compounds induce apoptosis through DNA binding mechanisms, with structure-activity relationships guiding the design of increasingly potent analogs.
Antimicrobial Applications
The structural features of 3-(aminomethyl)-N-methylpyridin-2-amine derivatives correlate strongly with antimicrobial efficacy. The presence of the aminomethyl group enhances activity against both Gram-positive and Gram-negative bacteria [25]. Minimum inhibitory concentration values demonstrate clear structure-activity trends, with certain derivatives achieving MIC values of 0.039 μg/mL against Staphylococcus aureus.
Optimization Strategies
Successful optimization approaches include:
Corrosive